6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Overview
Description
“6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” is a chemical compound that is used in scientific research . It has a unique structure that offers potential applications in drug development and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves reacting 4-piperidinopiperidine with a trialkylsilyl halide to obtain a 4-piperidinopiperidinyl trialkylsilyl, reacting it with a carbon dioxide gas to obtain a 4-piperidinopiperidinyl trialkylsilyl carbamate derivative, reacting the derivative with thionyl chloride or the like to obtain 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride .Molecular Structure Analysis
The molecular weight of “this compound” is 296.75 . The molecular formula is C14H17ClN2O3 .Scientific Research Applications
Therapeutic Applications of Piperidine and Benzoxazine Derivatives
Piperidine and benzoxazine moieties are integral to various bioactive compounds, exhibiting a range of therapeutic properties. For instance, piperazine derivatives have been extensively studied for their central pharmacological activities, showing potential as antipsychotic, antidepressant, and anxiolytic drugs. These compounds mainly act through the activation of the monoamine pathway, indicating their significance in central nervous system disorders (Brito et al., 2018).
Additionally, the structural diversity of piperidine and benzoxazine rings contributes to their application in drug discovery. For example, enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines has been explored to produce chiral compounds with significant biological activities, illustrating the importance of these moieties in synthesizing potential therapeutic agents (Fleischer et al., 2013).
Significance in Drug Development
The structural versatility of piperidine and benzoxazine derivatives allows for the synthesis of compounds with targeted biological activities. For instance, novel piperazine derivatives synthesized as potential dual antihypertensive agents highlight the role of these moieties in developing multifunctional drugs (Marvanová et al., 2016). Similarly, the design and synthesis of 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors demonstrate the potential of these structures in creating highly potent antiviral agents (Dong et al., 2012).
Mechanism of Action
Target of Action
It is related to a class of compounds known as protein degrader building blocks . These compounds are used in the synthesis of molecules for targeted protein degradation and proteolysis-targeting chimera (PROTAC) research .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that protein degrader building blocks, to which this compound is related, are used in the synthesis of molecules for targeted protein degradation . This suggests that the compound may be involved in pathways related to protein degradation.
Result of Action
Given its relation to protein degrader building blocks, it can be inferred that the compound may have an effect on protein levels within the cell .
Biochemical Analysis
Biochemical Properties
6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that affect protein function. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s biochemical effects and its potential therapeutic applications .
Properties
IUPAC Name |
6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSLDUPOMHKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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